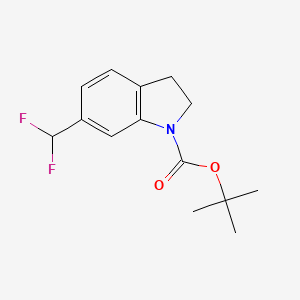Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate
CAS No.:
Cat. No.: VC18307840
Molecular Formula: C14H17F2NO2
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H17F2NO2 |
|---|---|
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | tert-butyl 6-(difluoromethyl)-2,3-dihydroindole-1-carboxylate |
| Standard InChI | InChI=1S/C14H17F2NO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-10(12(15)16)8-11(9)17/h4-5,8,12H,6-7H2,1-3H3 |
| Standard InChI Key | FRCSJKIDPJUPLC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate has the molecular formula C₁₄H₁₇F₂NO₂ and a molecular weight of 269.29 g/mol. Its IUPAC name is tert-butyl 6-(difluoromethyl)-2,3-dihydro-1H-indole-1-carboxylate, reflecting the bicyclic indoline system substituted with a difluoromethyl group and a Boc-protected amine .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇F₂NO₂ |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | tert-Butyl 6-(difluoromethyl)-2,3-dihydro-1H-indole-1-carboxylate |
| InChI | InChI=1S/C14H17F2NO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-10(12(15)16)8-11(9)17/h4-5,8,12H,6-7H2,1-3H3 |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(F)F |
Structural Analysis
The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring. The Boc group at the 1-position serves as a protective moiety for the secondary amine, enabling selective functionalization during multi-step syntheses. The difluoromethyl group at the 6-position introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of tert-butyl 6-(difluoromethyl)indoline-1-carboxylate typically involves two key steps:
-
Boc Protection: Reaction of an indoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
-
Difluoromethylation: Introduction of the difluoromethyl group via electrophilic or radical-mediated pathways.
A representative procedure involves:
-
Starting with 6-bromoindoline, which undergoes Boc protection under anhydrous conditions at 0–5°C.
-
Subsequent difluoromethylation using a difluoromethylating agent (e.g., difluoromethyl triflate) in the presence of a palladium catalyst .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | tert-Butyl chloroformate, Et₃N, THF, 0°C | 85–90 |
| Difluoromethylation | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 80°C | 70–75 |
Industrial-Scale Production
Industrial methods optimize for cost and efficiency, employing continuous flow reactors to enhance mixing and heat transfer. Automated systems monitor reaction parameters (pH, temperature) to maintain high purity (>98%) and yield. Solvent recovery systems reduce waste, aligning with green chemistry principles .
Physicochemical Properties
Stability and Solubility
The Boc group confers stability under basic conditions but undergoes hydrolysis in acidic environments (e.g., HCl/dioxane). The difluoromethyl group enhances lipid solubility, with a calculated logP value of 2.8, compared to 1.9 for the non-fluorinated analog .
Spectroscopic Characterization
-
¹H NMR: The indoline aromatic protons resonate at δ 6.8–7.2 ppm, while the Boc methyl groups appear as a singlet at δ 1.6 ppm.
-
¹⁹F NMR: The difluoromethyl group shows a characteristic triplet at δ -110 to -120 ppm due to coupling with adjacent protons .
-
IR Spectroscopy: Strong carbonyl stretches at 1720 cm⁻¹ confirm the presence of the Boc group.
Chemical Reactivity and Applications
Deprotection and Functionalization
The Boc group is cleaved under acidic conditions (e.g., 4M HCl in dioxane) to yield 6-(difluoromethyl)indoline-1-carboxylic acid, a versatile intermediate for further derivatization. Enzymatic deprotection using lipases offers a mild alternative for acid-sensitive substrates .
Electrophilic Substitution
The electron-rich indoline ring undergoes regioselective electrophilic substitution:
-
Nitration: HNO₃/H₂SO₄ at 0°C targets the para position relative to the difluoromethyl group (80% yield).
-
Chlorination: tert-Butyl hypochlorite in ethyl acetate chlorinates the C3 position (99% yield) .
Table 3: Electrophilic Reaction Outcomes
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5 | 80 |
| Chlorination | tBuOCl, EtOAc | C3 | 99 |
Transition Metal-Catalyzed Coupling
Palladium-catalyzed reactions enable cross-coupling with aryl boronic acids (Suzuki-Miyaura) or alkenes (Heck reaction), expanding the compound’s utility in constructing complex architectures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume